N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound. Its unique structure may inhibit specific pathways involved in cancer cell growth and proliferation .
- Targeting Enzymes and Receptors : Investigating its interaction with enzymes and receptors could lead to the development of novel drugs. For instance, understanding its binding affinity to specific proteins could guide drug design .
- Functional Materials : The thioacetamide group in this compound may contribute to its material properties. Researchers might explore its use in functional coatings, sensors, or nanomaterials .
- Photonic Applications : Investigating its optical properties could lead to applications in photonics, such as light-emitting devices or sensors .
- Insecticidal Activity : Similar compounds have been studied for their insecticidal effects. Researchers could explore whether this compound exhibits similar properties, potentially leading to eco-friendly pest control solutions .
- Cellular Signaling Pathways : Researchers might investigate how this compound affects cellular signaling pathways. Its unique structure could modulate critical processes in cells .
- Molecular Docking Studies : Computational simulations could predict its binding interactions with biological targets, providing insights into its potential applications .
- Metabolism and Toxicity : Understanding its metabolism and potential toxicity is crucial for drug development. Researchers could explore its safety profile and potential side effects .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Agricultural Chemistry and Pest Control
Biological Studies and Molecular Biology
Pharmacology and Toxicology
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14(28)15-3-7-17(8-4-15)23-21(29)13-31-22-25-24-20-12-11-19(26-27(20)22)16-5-9-18(30-2)10-6-16/h3-12H,13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGKKXKZJYXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.